
1-Boc-3-(2'-pyridyl)-piperidin-4-one
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Overview
Description
1-Boc-3-(2'-pyridyl)-piperidin-4-one is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-oxo-3-pyridin-2-ylpiperidine with tert-butyl chloroformate under basic conditions to form the desired ester. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .
Chemical Reactions Analysis
1-Boc-3-(2'-pyridyl)-piperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Synthesis of 1-Boc-3-(2'-pyridyl)-piperidin-4-one
The synthesis of this compound typically involves several key steps that utilize established organic synthesis techniques. The compound can be synthesized from readily available starting materials through a multi-step process involving:
- Formation of the piperidine ring : This can be achieved using methods such as reductive amination or cyclization reactions.
- Boc protection : The introduction of the Boc group is crucial for protecting the amine functionality during subsequent reactions.
- Pyridine incorporation : The 2'-pyridyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Recent studies have reported efficient synthetic routes that yield high purity and good overall yields of the compound, making it suitable for further functionalization and application in drug discovery .
Research has demonstrated that derivatives of piperidine, including this compound, exhibit a range of biological activities:
- Neuropharmacological Effects : Piperidine derivatives are known to interact with various neurotransmitter systems, making them potential candidates for treating neurological disorders such as Alzheimer's disease. For instance, some studies have highlighted their role as acetylcholinesterase inhibitors, which are crucial in enhancing cholinergic transmission .
- Anticancer Properties : Compounds with similar structures have shown promise in cancer therapy. They may act by inhibiting specific kinases or modulating signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Activity : The incorporation of heterocycles like pyridine enhances the antimicrobial properties of piperidine derivatives. Some studies have reported their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound in drug development:
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Boc-3-(2'-pyridyl)-piperidin-4-one can be compared with similar compounds such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar piperidine ring structure but differs in the functional groups attached to the ring
Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring and has different substituents on the pyridine ring.
The uniqueness of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-7-13(18)11(10-17)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3 |
InChI Key |
XDQWKJLOWYQZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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